1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds derived from isoquinoline. This compound is known for its potential pharmacological properties and has been the subject of various synthetic and biological studies. Its structure includes an ethyl group and two methoxy groups attached to the tetrahydroisoquinoline framework, making it a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a tertiary amine due to the presence of the ethyl group on the nitrogen atom. It falls under the category of alkaloids, which are naturally occurring compounds that often exhibit significant biological activity.
Synthesis of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes:
The synthesis typically involves multiple steps including:
The compound can undergo various chemical reactions typical for tetrahydroisoquinolines:
The synthesis methods often involve controlling reaction conditions such as temperature and pH to optimize yield and purity. For example, using specific solvents and catalysts significantly influences reaction pathways and product formation .
The pharmacological action of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is believed to involve interactions with neurotransmitter systems in the brain. The compound may act on dopamine receptors or other neurochemical pathways due to its structural similarity to known psychoactive substances.
Research indicates that derivatives of tetrahydroisoquinolines exhibit various biological activities including analgesic and anti-inflammatory effects . Specific mechanisms may involve modulation of receptor activity or inhibition of enzyme pathways related to neurotransmitter metabolism.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity during synthesis.
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profile in various biological systems . The ongoing development in this area highlights the importance of this compound within medicinal chemistry and pharmacology.
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic alkaloid derivative within the 1,2,3,4-tetrahydroisoquinoline (THIQ) structural class. Characterized by its ethyl substituent at the N1 position and methoxy groups at the C6 and C7 positions, this compound exemplifies strategic modifications of natural isoquinoline scaffolds to enhance pharmacological potential. As a quaternary ammonium salt (hydrochloride form), it exhibits improved solubility and bioavailability compared to its free base. While not naturally occurring, its design draws inspiration from alkaloids like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (heliamine), isolated from plants like Backebergia militaris [4]. This compound represents the intersection of traditional alkaloid chemistry and modern synthetic medicinal approaches aimed at developing novel bioactive agents.
The tetrahydroisoquinoline (THIQ) alkaloids constitute a structurally diverse and pharmacologically significant class of nitrogen-containing heterocycles. 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the 1-alkyl-substituted subclass of THIQs, defined by the presence of an alkyl group (ethyl in this case) attached to the nitrogen atom (N1) of the saturated isoquinoline core. This core structure consists of a benzene ring fused to a piperidine ring, with the nitrogen atom positioned at the junction (position 2 of the piperidine ring, renumbered as N1 in THIQ nomenclature) [7].
Table 1: Key Structural Features of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Structural Element | Position | Description | Significance |
---|---|---|---|
Tetrahydroisoquinoline Core | - | Benzene fused to saturated piperidine ring | Defines the basic scaffold shared with numerous natural alkaloids and synthetic pharmaceuticals. |
Ethyl Group (-CH₂CH₃) | N1 | Alkyl substituent attached to the tertiary nitrogen | Modifies lipophilicity, steric bulk, and electronic properties; influences receptor affinity and metabolism. |
Methoxy Groups (-OCH₃) | C6, C7 | Methoxy substituents on the aromatic ring | Enhance electron density on the aromatic ring; crucial for interactions with biological targets (e.g., receptors). |
Hydrochloride Salt (-Cl⁻) | - | Ionic salt form | Improves aqueous solubility, crystallinity, and stability for handling and formulation. |
The ethyl group at N1 distinguishes this compound from simpler analogs like 6,7-dimethoxy-1-methyl-THIQ hydrochloride [1] and unsubstituted derivatives like 6,7-dimethoxy-THIQ hydrochloride [3] [4]. The choice of an ethyl group represents a deliberate medicinal chemistry strategy. Compared to a methyl group, the ethyl group introduces slightly greater lipophilicity and steric bulk. This can significantly impact the molecule's pharmacokinetic profile (e.g., membrane permeability, metabolic stability) and its pharmacodynamic interactions with biological targets. For instance, N-substitution patterns profoundly influence binding to receptors within the dopamine or serotonin systems, which are common targets for THIQ-based compounds [2] [7].
The 6,7-dimethoxy substitution on the aromatic ring is a hallmark feature shared with many biologically active natural and synthetic THIQs (e.g., papaverine, a known myotropic antispasmodic) [2]. These electron-donating methoxy groups influence the electronic properties of the aromatic ring, potentially enhancing its ability to engage in π-stacking interactions or bind to specific pockets within enzyme active sites or receptors. This substitution pattern is frequently associated with analgesic, anti-inflammatory, and central nervous system (CNS) modulating activities within the THIQ family.
The compound exists as a hydrochloride salt, which is typical for basic alkaloids and their synthetic analogs. Protonation of the tertiary amine nitrogen (N1) forms a quaternary ammonium cation paired with a chloride anion (Cl⁻). This salt formation dramatically improves the compound's physicochemical properties, particularly its solubility in water and polar solvents, which is essential for biological testing and potential pharmaceutical formulation. It also enhances crystallinity, aiding in purification and characterization [4] [10].
While the core THIQ structure is planar or near-planar in the aromatic ring region, the saturated ring can adopt conformations. The presence of the ethyl group on N1 does not introduce a chiral center at that nitrogen. However, if the molecule possessed substituents at C1 (making it a chiral carbon), stereochemistry would become critical, as enantiomers can exhibit drastically different biological activities. For example, enantiomerically pure forms of related compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are targeted for their specific biological interactions [7] [10].
The development of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is deeply rooted in the long-standing interest in isoquinoline alkaloids, which dates back to the isolation of natural products like morphine and papaverine in the 19th century. Early research focused on elucidating the structures and pharmacology of these natural compounds. Papaverine (a 1-benzyl-THIQ), discovered in opium poppy extract, became a clinically used vasodilator and smooth muscle relaxant, highlighting the therapeutic potential of the THIQ scaffold [2].
The mid-20th century witnessed a surge in synthetic efforts to create novel THIQ analogs, driven by the limitations of natural alkaloids (e.g., complex supply, side effects) and the desire to optimize their pharmacological profiles. Key milestones included:
Methodological Advances: The Pomeranz-Fritsch-Bobbitt synthesis, first reported in 1893 and significantly refined in the following decades (notably by Schlittler in 1948 and Bobbitt from the 1950s onwards), became a cornerstone for constructing the THIQ core. This method involves the acid-catalyzed cyclization of readily available precursors like benzylamines bearing two-carbon chains with alkoxy leaving groups (e.g., 2,2-diethoxyethylamine derivatives) [7]. While the classical Pomeranz-Fritsch route yields the fully aromatic isoquinoline, the Bobbitt modification allows direct access to 1,2,3,4-tetrahydroisoquinolines via hydrogenation steps. This methodology proved adaptable for introducing various substituents, including alkyl groups at the N1 position. Early synthetic routes often targeted the unsubstituted nitrogen or simple N-methyl analogs. For instance, the synthesis of 6,7-dimethoxy-THIQ hydrochloride (heliamine) was established as a starting point for more complex molecules [4]. The development of 1-alkyl derivatives like the 1-ethyl compound represented a logical step to explore the structure-activity relationship (SAR) around the nitrogen atom.
Exploration of N-Alkylation: Patents like US2663709A (filed in 1950) exemplified the early industrial interest in synthesizing diverse 1-alkyl-THIQ derivatives, including those with hydroxyl groups (e.g., 1-alkyl-6,7-dihydroxy-THIQs) [9]. These efforts demonstrated the feasibility of alkylating the THIQ nitrogen using alkyl halides or other alkylating agents, paving the way for synthesizing compounds like the 1-ethyl-6,7-dimethoxy analog. The motivation was often to modulate the compound's lipophilicity, basicity, and steric profile compared to the N-methyl or N-H parent compounds, aiming to enhance potency, selectivity, or metabolic stability.
Shift Towards Targeted Analogues: By the late 20th and early 21st centuries, synthetic efforts became more focused. Researchers targeted specific analogs designed to interact with particular biological pathways. The synthesis of intermediates like Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetate (CAS 14028-68-3) [8] highlights the pursuit of THIQs bearing functionalized side chains. Similarly, the detailed pharmacological investigation of compounds like 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride for potent analgesic and anti-inflammatory effects (demonstrating 3.3 times greater potency than diclofenac sodium in an arthritis model at 0.5 mg/kg) [2] exemplifies the drive to create highly active synthetic THIQs. This research context provided the rationale for exploring variations like the 1-ethyl substitution.
Table 2: Key Historical and Synthetic Milestones Relevant to 1-Ethyl-6,7-dimethoxy-THIQ HCl
Period | Key Development | Significance for 1-Ethyl Analog |
---|---|---|
Late 19th C | Discovery of Pomeranz-Fritsch isoquinoline synthesis | Laid foundation for THIQ core construction. |
Mid 20th C | Bobbitt modification for THIQ synthesis; US2663709A (1-alkyl-THIQs) [9] | Enabled direct synthesis of saturated N-substituted THIQs; Demonstrated feasibility of N-alkylation (incl. ethylation). |
Late 20th C | Commercialization of 6,7-dimethoxy-THIQ HCl [4] [6] | Provided readily available precursor for N-alkylation. |
Late 20th C | Synthesis of functionalized intermediates (e.g., Ethyl THIQ-1-acetate) [8] | Highlighted medicinal chemistry focus on diversifying THIQ structure. |
21st C | Pharmacological studies on synthetic THIQs (e.g., potent analgesics) [2] | Provided rationale for exploring variations like 1-ethyl substitution for enhanced activity. |
21st C | Listing of 1-Ethyl-6,7-dimethoxy-THIQ HCl (CAS 878790-03-5) | Recognition as a distinct synthetic building block / intermediate for drug discovery. |
The synthesis of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the alkylation of the secondary amine 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (free base or hydrochloride) with ethyl bromide or ethyl iodide, followed by salt formation (typically HCl) and purification [9]. Its emergence was driven by the broader goals of synthetic medicinal chemistry within the THIQ field: to systematically explore the impact of nitrogen substitution on biological activity and physicochemical properties, and to generate novel chemical entities with potential therapeutic advantages over existing natural or synthetic compounds. While specific, detailed pharmacological data for this particular 1-ethyl derivative may be less prevalent in the open literature compared to more extensively studied analogs (like the N-methyl or specific pharmacophore-containing derivatives mentioned in [2]), its existence and commercial availability highlight its status as a defined product of this ongoing exploration of the THIQ chemical space.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1